Panaxydol

Description

Structure

3D Structure

Properties

IUPAC Name |

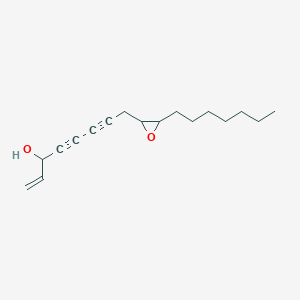

8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,15-18H,2-3,5-7,10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLDSGIQZAFIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1C(O1)CC#CC#CC(C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415267 | |

| Record name | Panaxydol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114718-63-7, 72800-72-7 | |

| Record name | Panaxydol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Panaxydol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Table 1: Comparison of Extraction Methods for this compound

Particle size reduction enhanced extraction efficiency but reduced the this compound/panaxynol ratio, likely due to increased co-extraction of structurally similar compounds. Swelling pretreatment in water adversely affected yields, suggesting hydrophobic interactions dominate extraction.

Chemical Synthesis Methods

Historical Synthesis Approaches

Early synthetic routes faced challenges such as lengthy steps and poor stereocontrol. The first total synthesis, reported in 1998, utilized D-xylose and L-diethyl tartrate as chiral starting materials, requiring over 20 steps and yielding <5%. Subsequent efforts by Yadav et al. (2002) employed D-mannitol but still involved 8 steps for key intermediates. These methods relied on chiral pool strategies, limiting scalability and modularity.

Contemporary Stereoselective Synthesis

A breakthrough emerged with the CN102351813A patent, which detailed a concise route leveraging asymmetric catalysis and Cadiot-Chodkiewicz coupling. The synthesis involves two key intermediates:

-

(4R,5S)-4,5-Epoxy-1-dodecyne : Synthesized via Sharpless asymmetric epoxidation of (Z)-2-decen-1-ol, achieving >90% enantiomeric excess (ee).

-

(R)-5-Bromo-1-penten-4-yn-3-ol : Prepared through CBS reduction of a propargyl ketone, followed by bromination.

The final coupling step uses CuCl or CuBr catalysis under mild conditions (−20°C to 20°C), yielding this compound in 65% yield with excellent stereoretention.

Table 2: Key Steps in Modern this compound Synthesis

| Step | Reaction | Conditions | Yield (%) | Stereoselectivity (ee) |

|---|---|---|---|---|

| 1 | Lindlar Hydrogenation | H₂, Pd/BaSO₄, Quinoline | 85 | >95% Z-selectivity |

| 2 | Sharpless Epoxidation | Ti(OiPr)₄, DET, TBHP | 92 | 98% ee |

| 3 | Cadiot-Chodkiewicz Coupling | CuCl, n-Butylamine, H₂O | 65 | >99% ee |

Optimization of Reaction Conditions

The patent emphasizes solvent selection (dichloromethane or chloroform) and amine additives (n-butylamine or ethylamine) to enhance Cu(I) catalyst activity. Oxidative workup with hydroxylamine hydrochloride prevents alkyne homocoupling, a common side reaction.

Analytical and Purification Techniques

Post-synthetic analysis relies heavily on chiral derivatization. The J-Stage study demonstrated that Mosher ester analysis (using MTPA-Cl) effectively determines this compound’s absolute configuration. Enzymatic hydrolysis with Candida antarctica lipase (Chirazyme L-2) resolved diastereomeric intermediates, achieving >98% ee for critical epoxy alcohol precursors.

Purification typically employs silica gel chromatography with petroleum ether/ethyl acetate (5:1), though HPLC is preferred for final product isolation.

Comparative Analysis of Preparation Methods

Table 3: Advantages and Limitations of this compound Preparation Routes

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Natural Extraction | 0.01–0.1 | N/A | Low | High |

| Historical Synthesis | <5 | 70–80% ee | Low | Low |

| Modern Synthesis | 65 | >99% ee | High | Moderate |

While extraction suits small-scale studies, synthetic routes are indispensable for pharmaceutical applications requiring gram-scale quantities. The modern method’s 65% yield and stereocontrol represent a 10-fold improvement over early approaches.

Industrial and Scalability Considerations

The CN102351813A protocol’s use of inexpensive catalysts (CuCl) and room-temperature reactions aligns with green chemistry principles. However, Sharpless epoxidation requires costly Ti(OiPr)₄ and DET, contributing to 40% of total synthesis costs . Future directions may explore biocatalytic alternatives or flow chemistry to enhance throughput.

Chemical Reactions Analysis

Types of Reactions

Panaxydol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohol derivatives.

Scientific Research Applications

Antitumor Activity

Panaxydol has been extensively studied for its potential in cancer therapy. Research indicates that it induces apoptosis in cancer cells through the activation of the epidermal growth factor receptor (EGFR) and subsequent endoplasmic reticulum (ER) stress. In vivo studies have demonstrated that this compound effectively suppresses tumor growth in various mouse models:

- Mechanism of Action : this compound activates EGFR, leading to increased intracellular calcium levels and the activation of p38 mitogen-activated protein kinases (MAPK) pathways, which are crucial for apoptosis in cancer cells .

- Case Study : A study reported that this compound significantly inhibited tumor growth in syngeneic and xenogeneic mouse models, suggesting its potential as an anticancer agent, particularly for EGFR-dependent tumors .

Neuroprotective Effects

The neuroprotective properties of this compound have been highlighted in various studies. It has shown promise in promoting nerve regeneration and protecting neurons from oxidative stress:

- Nerve Regeneration : In a study involving a sciatic nerve transection model in rats, this compound enhanced sensory and motor recovery by promoting myelination of regenerated nerve fibers .

- Mechanism : this compound protects neurons from nitric oxide-induced damage by modulating apoptotic pathways and stimulating neurotrophic factor secretion from Schwann cells .

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases:

- Acute Lung Injury : Research demonstrated that this compound attenuates lipopolysaccharide (LPS)-induced acute lung injury by inhibiting inflammation and ferroptosis, a regulated form of necrosis associated with inflammation .

- Biochemical Impact : In studies involving forced swimming tests in rats, this compound reduced serum levels of lactate dehydrogenase (LDH), indicating its potential to mitigate exercise-induced fatigue and inflammation .

Anti-Fatigue Effects

The compound has also been investigated for its anti-fatigue properties:

- Experimental Findings : In forced swimming tests with rats, administration of this compound significantly increased swimming endurance compared to control groups. This effect was correlated with reduced biochemical markers associated with fatigue .

- Mechanism : The reduction in serum LDH levels suggests that this compound may enhance physical performance by modulating metabolic responses during exertion .

Summary of Applications

| Application | Mechanism | Key Findings |

|---|---|---|

| Antitumor | EGFR activation; ER stress induction | Suppresses tumor growth in mouse models; induces apoptosis in cancer cells |

| Neuroprotective | Modulation of apoptotic pathways; stimulation of neurotrophic factors | Promotes nerve regeneration; protects neurons from oxidative damage |

| Anti-inflammatory | Inhibition of LPS-induced inflammation; modulation of ferroptosis | Reduces pulmonary inflammation in acute lung injury models |

| Anti-fatigue | Reduction of metabolic markers associated with fatigue | Enhances endurance in forced swimming tests; lowers serum LDH levels |

Mechanism of Action

Panaxydol exerts its effects through multiple molecular targets and pathways. One of the primary mechanisms involves the rapid increase in cytoplasmic calcium ion concentration, leading to the activation of p38 and JNK pathways . This activation results in apoptosis of cancer cells and neuroprotection in nerve cells.

Comparison with Similar Compounds

Similar Compounds

Panaxynol: Another polyacetylene compound found in Panax ginseng with similar anti-cancer properties.

Falcarinol: A polyacetylene found in carrots and other plants, known for its anti-inflammatory and anti-cancer effects.

Uniqueness of Panaxydol

This compound is unique due to its high potency against cancer cells and its ability to promote nerve regeneration . Unlike other similar compounds, this compound has a broader range of pharmacological activities, making it a versatile compound for various therapeutic applications.

Biological Activity

Panaxydol, a polyacetylene compound derived from Panax ginseng, has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article explores the mechanisms through which this compound exerts its effects, supported by data tables and relevant case studies.

1. Anticancer Properties

This compound has been shown to induce apoptosis in cancer cells, primarily through the activation of the Epithelial Growth Factor Receptor (EGFR) and subsequent endoplasmic reticulum (ER) stress. In a study involving MCF-7 breast cancer cells, this compound was found to activate EGFR, leading to increased intracellular calcium levels and triggering a cascade of signaling pathways that culminate in apoptosis. This mechanism was validated in vivo, where this compound significantly suppressed tumor growth in mouse models .

2. Neuroprotective Effects

Research indicates that this compound promotes nerve regeneration and protects against neuronal injury. In a study involving Schwann cells (SCs), this compound enhanced the secretion of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), which are crucial for neuronal survival and repair . Furthermore, it was demonstrated that this compound significantly improved sensory and motor function recovery in a rat model of sciatic nerve transection .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Anticancer Effects in Lung Cancer

In a study focused on non-small cell lung cancer (NSCLC), treatment with this compound resulted in cell cycle arrest at the G1 phase, accompanied by downregulation of cyclin D1 and upregulation of p21, indicating its potential as an anticancer agent .

Case Study 2: Acute Lung Injury

this compound was tested in a model of acute lung injury induced by lipopolysaccharides (LPS). The results showed that this compound significantly reduced pulmonary edema and inflammation while inhibiting ferroptosis, suggesting its therapeutic potential in managing inflammatory lung diseases .

Q & A

Basic: What analytical methods are recommended for verifying Panaxydol purity and structural integrity in experimental workflows?

This compound purity is typically assessed using HPLC (High-Performance Liquid Chromatography) with ≥70%–95% purity thresholds, as commercial standards often use this method . Structural confirmation requires LC-MS/MS or GC-MS profiling, with predicted spectra (e.g., m/z 260.37 for [M+H]+ in positive ion mode) cross-referenced against databases like HMDB . For lipid-soluble compounds like this compound, C18 reverse-phase columns with acetonitrile/water gradients are optimal. Always include internal standards and validate methods with spiked samples to ensure reproducibility .

Basic: What protocols ensure this compound stability during storage and handling in cell-based assays?

This compound degrades under light and humidity. Store lyophilized powder at 2–8°C in sealed, argon-flushed vials . For in vitro studies, prepare fresh stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and avoid freeze-thaw cycles. Confirm bioactivity post-reconstitution via MTT assays on control cell lines (e.g., HL60 or C6 glioma cells) to verify retained efficacy .

Advanced: What molecular mechanisms underlie this compound-induced G0/G1 cell cycle arrest in glioma and hepatocarcinoma models?

In C6 glioma cells , this compound (IC50 ≈40 μM) upregulates p27<sup>kip1</sup> , a cyclin-dependent kinase inhibitor, while suppressing CDK2 activity. This induces G0/G1 arrest without altering p53 or p21, suggesting a p27-dominated pathway . In SMMC-7721 hepatocarcinoma cells , arrest correlates with cAMP elevation and MAPK/ERK activation , driving differentiation markers like albumin and alkaline phosphatase. Pharmacological inhibition of PKA (RpcAMPS) or MEK (U0126) reverses these effects, confirming pathway dependence .

Advanced: How can researchers reconcile conflicting data on this compound's ROS-mediated cytotoxicity versus cytoprotective effects?

Contradictions arise from cell-type specificity and dose thresholds . In cancer cells (e.g., HL60), this compound generates ROS via NADPH oxidase and mitochondrial disruption, triggering apoptosis at ≥10 μM . Conversely, in neurons, low doses (1–5 μM) activate the Keap1-Nrf2/HO-1 pathway , neutralizing ROS and protecting against Aβ toxicity . To resolve this, design studies with dose-response gradients (e.g., 1–50 μM) and parallel assays for ROS (DCFH-DA probes) and survival (Annexin V/PI staining) .

Advanced: What experimental designs differentiate this compound's pro-apoptotic and differentiation-inducing effects in cancer models?

Use time-course assays to decouple effects:

- Short-term exposure (24–48 hr) : Measure apoptosis via caspase-3 activation and DNA fragmentation (TUNEL assays) .

- Long-term exposure (72+ hr) : Assess differentiation markers (e.g., GFAP for glioma, AFP reduction for hepatocarcinoma) .

Combine with cell cycle profiling (PI staining) and inhibitors (e.g., Z-VAD-FMK for caspases) to isolate mechanisms .

Advanced: How do this compound's signaling pathways compare across cancer types, and what factors drive heterogeneity?

This compound's effects vary by receptor expression and kinase activity . In melanoma (SK-MEL-1), it inhibits CDK2 and upregulates p27 via JNK/p38 MAPK . In leukemia (HL60), apoptosis relies on Ca<sup>2+</sup> influx and PKCα cleavage . For cross-comparison, perform phosphoproteomics or kinase activity arrays in parallel cell lines. Note that EGFR status (e.g., overexpression in lung cancer) may modulate ER stress responses .

Advanced: What in vivo models best validate this compound's neuroprotective efficacy against Aβ-induced toxicity?

Use transgenic Aβ-overexpressing mice (e.g., APP/PS1) with this compound administered intraperitoneally (1–5 mg/kg). Assess cognitive outcomes via Morris water maze and synaptic markers (PSD-95, synaptophysin). Histologically, quantify hippocampal neuron survival and amyloid plaques . For mechanistic validation, knockout models (e.g., Nrf2<sup>-/-</sup>) can confirm pathway specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.